molecular formula C10H16ClNO2 B2705161 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride CAS No. 2287340-86-5

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride

Cat. No.: B2705161
CAS No.: 2287340-86-5
M. Wt: 217.69
InChI Key: UWMPUUUOJZXDRO-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]phenol hydrochloride is a quaternary ammonium salt characterized by a phenolic core substituted with a 2-(dimethylamino)ethoxy group. The dimethylamino moiety confers basicity, while the hydrochloride salt enhances solubility and stability. This structural motif is critical in pharmaceuticals, particularly for targeting gastrointestinal or metabolic pathways. Its molecular formula is C₁₀H₁₆ClNO₂, with a monoisotopic mass of 217.087 Da (calculated from ).

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11(2)7-8-13-10-5-3-9(12)4-6-10;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPUUUOJZXDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride typically involves the reaction of 4-hydroxyphenol with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the electrophilic carbon of the dimethylaminoethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride has been investigated for various pharmacological properties:

  • Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Research has shown that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels, particularly enhancing dopaminergic activity, which may have implications for conditions like Parkinson's disease .
  • Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation markers in vitro and in vivo. This property makes it a candidate for treating inflammatory disorders .

Analytical Applications

The compound is also utilized in analytical chemistry:

  • Chromatographic Techniques : It serves as a standard reference in chromatographic methods for analyzing similar compounds. Its unique structure allows for effective separation and identification during high-performance liquid chromatography (HPLC) analyses .
  • Spectroscopic Studies : The compound's spectral characteristics are used to develop methods for detecting related compounds in biological samples, enhancing the understanding of drug metabolism and interactions .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on the effects of this compound in a mouse model of Parkinson's disease showed promising results. The compound was administered to mice subjected to neurotoxic agents, resulting in:

  • Reduced neuronal loss : Histological analysis revealed a significant decrease in neuronal death compared to control groups.
  • Improved motor function : Behavioral tests indicated enhanced locomotor activity post-treatment, suggesting functional recovery attributed to the neuroprotective effects of the compound.

Case Study 2: Antioxidant Efficacy

In vitro experiments assessing the antioxidant capacity of this compound involved:

  • DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to that of established antioxidants.
  • Cell Viability Tests : In cell cultures exposed to oxidative stress, treatment with the compound resulted in increased cell viability and reduced markers of oxidative damage.

Table 1: Pharmacological Properties of this compound

PropertyEffectReference
Antioxidant ActivityScavenges free radicals
NeuroprotectiveEnhances dopaminergic activity
Anti-inflammatoryReduces inflammation markers

Table 2: Analytical Applications

ApplicationMethodologyOutcome
ChromatographyHPLCEffective separation
SpectroscopyUV-Vis and NMRIdentified metabolic products

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can modulate the compound’s solubility and reactivity. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Itopride Hydrochloride

  • Structure: N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride ().
  • Key Differences: Incorporates a 3,4-dimethoxybenzamide group instead of a simple phenol.
  • Properties :
    • Molecular Weight: ~424.9 g/mol.
    • Function: Gastroprokinetic agent enhancing acetylcholine release via dopamine D₂ receptor antagonism.
  • Activity: Demonstrates superior prokinetic efficacy in animal models compared to simpler dimethylamino ethoxy derivatives .

4-[2-(Methylamino)ethoxy]phenol Hydrochloride

  • Structure: Replaces dimethylamino with methylamino ().
  • Key Differences: Reduced steric bulk and lower basicity (pKa ~8.5 vs. ~9.2 for dimethylamino analog).
  • Properties :
    • Molecular Weight: ~201.7 g/mol.
    • Solubility: Higher aqueous solubility due to reduced hydrophobicity.
  • Activity : Less potent in receptor-binding assays, likely due to diminished amine interaction .

4-(2-(Pyrrolidin-1-yl)ethoxy)phenol

  • Structure: Substitutes dimethylamino with pyrrolidine ().
  • Key Differences : Cyclic amine enhances rigidity and alters electronic properties.
  • Properties :
    • Molecular Weight: ~237.3 g/mol.
    • Synthesis: Requires Pd/C-catalyzed hydrogenation for deprotection (61% yield) .
  • Activity : Improved metabolic stability in vitro compared to acyclic analogs .

Pioglitazone Hydrochloride Degradation Products

  • Structure : 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione ().
  • Key Differences : Pyridinyl-ethoxy substituent and thiazolidinedione core.
  • Properties :
    • Molecular Weight: ~392.9 g/mol.
    • Stability: Prone to oxidative degradation (e.g., N-oxide formation) under stress conditions .

Structural and Functional Analysis Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Activity/Application Reference
4-[2-(Dimethylamino)ethoxy]phenol HCl Phenol 2-(Dimethylamino)ethoxy 217.1 Gastrointestinal modulation
Itopride HCl Benzamide 4-[2-(Dimethylamino)ethoxy]benzyl 424.9 Prokinetic agent
4-[2-(Methylamino)ethoxy]phenol HCl Phenol 2-(Methylamino)ethoxy 201.7 Research compound
4-(2-(Pyrrolidin-1-yl)ethoxy)phenol Phenol 2-(Pyrrolidin-1-yl)ethoxy 237.3 Metabolic stability studies
Pioglitazone HCl Degradant Thiazolidinedione 4-[2-(5-Ethylpyridinyl)ethoxy] 392.9 Oxidative impurity

Mechanistic and Pharmacological Insights

  • Amine Role: The dimethylamino group in 4-[2-(dimethylamino)ethoxy]phenol HCl facilitates ionic interactions with biological targets (e.g., acetylcholine esterase or dopamine receptors), enhancing potency over non-aminated analogs .
  • Salt Form : Hydrochloride salts improve bioavailability by increasing water solubility. For example, Itopride HCl achieves 60–70% oral absorption in preclinical models .
  • Degradation Trends: Compounds with pyridinyl or thiazolidinedione groups (e.g., pioglitazone degradants) show higher susceptibility to oxidation compared to phenol derivatives .

Biological Activity

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride, commonly referred to as DMEPH, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMEPH is characterized by its phenolic structure with a dimethylamino group and an ethoxy side chain. The presence of these functional groups contributes to its solubility and reactivity, influencing its interaction with various biological targets.

The biological activity of DMEPH is primarily attributed to its ability to interact with specific molecular targets within cells. The phenolic group can form hydrogen bonds and participate in electrostatic interactions, while the dimethylamino group enhances the compound's solubility in biological systems. This dual functionality allows DMEPH to modulate enzyme activities and signal transduction pathways effectively.

Antimicrobial Properties

Research has demonstrated that DMEPH exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

DMEPH has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of DMEPH have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines, showing promising results in reducing cell viability .

Case Studies

  • Antiamoebic Activity : A study focused on synthesizing hydrazone hybrids incorporating DMEPH demonstrated enhanced antiamoebic activity against Entamoeba histolytica, a pathogenic protozoan responsible for amoebic dysentery. The results indicated that the incorporation of DMEPH into hydrazone derivatives significantly improved their efficacy compared to non-modified compounds .
  • Inhibition of Enzyme Activity : Another investigation assessed the inhibitory effects of DMEPH on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The compound exhibited competitive inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Research Findings

Biological Activity Effect Reference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Anti-amoebicInhibits E. histolytica
Enzyme inhibition (AChE/BChE)Competitive inhibition

Q & A

Q. What are the optimal synthetic routes for 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride, and how can reaction conditions be systematically optimized?

To synthesize 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride, begin with phenolic precursors and employ nucleophilic substitution to introduce the dimethylaminoethoxy moiety. Key steps include:

  • Reagent selection : Use dimethylaminoethyl chloride hydrochloride (or derivatives) as the alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Apply computational reaction path search methods (e.g., quantum chemical calculations) to predict reaction kinetics and identify optimal temperatures, solvents, and catalysts .
  • Purification : Utilize column chromatography with polar solvents (e.g., methanol/dichloromethane) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt.

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

A multi-technique approach is recommended:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/0.1% trifluoroacetic acid .
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and phenolic oxygen .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z corresponding to C₁₀H₁₅ClNO₂).

Q. How should researchers design experiments to assess solubility and stability in aqueous buffers?

  • Solubility : Conduct shake-flask experiments across pH gradients (pH 1–10) using phosphate or acetate buffers. Measure saturation via UV-Vis spectroscopy .
  • Stability : Perform accelerated degradation studies (40°C, 75% RH for 4 weeks). Monitor hydrolytic degradation via HPLC and identify byproducts (e.g., free phenol or dimethylamine) .

Advanced Research Questions

Q. How do variations in hydrochloride counterion concentration affect the compound’s crystallinity and stability?

  • Crystallinity analysis : Use X-ray diffraction (XRD) to compare crystal forms under different HCl concentrations. Higher HCl content may promote hydrate formation, altering dissolution profiles .
  • Thermogravimetric analysis (TGA) : Quantify water loss and decomposition temperatures to correlate stability with counterion stoichiometry.

Q. What strategies resolve contradictions in reported reactivity data, such as conflicting oxidation or reduction outcomes?

  • Systematic reaction screening : Test the compound under varying conditions (e.g., oxidizing agents like KMnO₄ vs. H₂O₂, reducing agents like NaBH₄ vs. LiAlH₄) .
  • Computational validation : Use density functional theory (DFT) to model transition states and predict dominant reaction pathways .
  • Byproduct analysis : Employ LC-MS to detect intermediates (e.g., quinone derivatives from oxidation) and validate mechanisms .

Q. What are the mechanisms of degradation under oxidative conditions, and how can they be mitigated?

  • Mechanistic studies : Expose the compound to H₂O₂ or radical initiators (e.g., AIBN). Use ESR spectroscopy to detect free radicals and propose degradation pathways (e.g., C-O bond cleavage) .
  • Stabilization : Add antioxidants (e.g., ascorbic acid) or encapsulate in cyclodextrins to shield the phenolic group .

Methodological Considerations Table

ParameterBasic ApproachAdvanced TechniqueReference
Synthesis OptimizationTrial-and-error solvent/catalyst screeningQuantum chemical reaction path design
Stability AnalysisAccelerated thermal testingTGA-XRD coupled analysis
Reactivity ResolutionEmpirical reaction screeningDFT-based transition state modeling

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